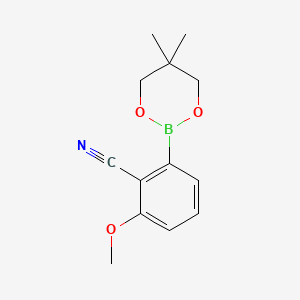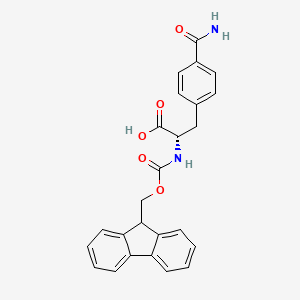
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Overview
Description
Scientific Research Applications
Hormone-Sensitive Lipase Inhibition
This compound is a boronic acid ester derivative known to inhibit hormone-sensitive lipase (HSL), which plays a crucial role in the hydrolysis of stored triglycerides, releasing free fatty acids and glycerol . Research involving this compound can lead to a better understanding of lipid metabolism and its associated disorders, such as obesity and diabetes.
Enzyme Mechanism Studies
The structure of this compound allows it to interact with various enzymes, making it valuable for studying enzyme mechanisms. It can help elucidate the role of enzymes in different biochemical pathways and their regulation .
Protein Interaction Analysis
Due to its ability to bind with proteins, this compound is used in studying protein interactions. This is essential for understanding the function of proteins in cellular processes and can aid in the development of new therapeutic agents .
Suzuki-Miyaura Cross-Coupling Reactions
It serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers . This reaction is pivotal in the field of organic chemistry for constructing carbon-carbon bonds.
Drug Discovery and Development
This compound’s unique properties make it a candidate for drug discovery, particularly in identifying new molecules that can interact with biological targets. It can be used in the synthesis of potential drug candidates .
Material Science Applications
In material science, this compound can be used to modify surface properties of materials or to create new materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Analytical Chemistry
As a standard or reference compound, it can be employed in analytical chemistry to develop new methods for compound detection and quantification, which is crucial for quality control in various industries .
Biological Studies
This compound is used in biological studies to investigate cell signaling pathways and the impact of small molecules on cellular functions. It can provide insights into the molecular basis of diseases and the effects of drugs at the cellular level .
Mechanism of Action
Target of Action
The primary target of the compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, also known as 2-CYANO-3-METHOXYPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER, is Hormone-Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in the breakdown of stored fats (lipolysis) within cells.
Mode of Action
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile interacts with its target, HSL, by inhibiting its activity . This inhibition prevents HSL from breaking down stored fats, thereby affecting lipid metabolism within the cell.
Biochemical Pathways
The inhibition of HSL by 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile impacts the lipid metabolism pathway . HSL is responsible for the hydrolysis of triacylglycerol, a type of fat stored in cells. When HSL is inhibited, the breakdown of these stored fats is reduced, leading to changes in the levels of lipids within the cell.
Result of Action
The molecular and cellular effects of the action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile involve changes in lipid metabolism due to the inhibition of HSL . This can lead to an accumulation of stored fats within cells, potentially impacting cellular functions that depend on lipid metabolism.
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUOIPQHDWWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470628 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
CAS RN |
883899-02-3 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)





![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)




